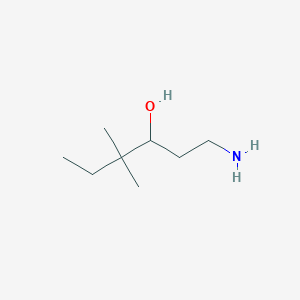
1-Amino-4,4-dimethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-4,4-dimethylhexan-3-ol is an organic compound with the molecular formula C8H19NO It is a primary amine with a hydroxyl group, making it both an alcohol and an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Amino-4,4-dimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylhexan-3-one with ammonia in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4,4-dimethylhexan-3-one in the presence of ammonia. This method allows for the efficient production of the compound on a larger scale, utilizing catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-4,4-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: 4,4-Dimethylhexan-3-one or 4,4-dimethylhexanal.
Reduction: Secondary or tertiary amines, depending on the reducing conditions.
Substitution: Halogenated derivatives such as 1-amino-4,4-dimethylhexan-3-chloride.
Applications De Recherche Scientifique
1-Amino-4,4-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 1-amino-4,4-dimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The hydroxyl group allows it to form hydrogen bonds, influencing its solubility and reactivity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-4-methylpentan-3-ol: Similar structure but with one less methyl group.
1-Amino-3,3-dimethylbutan-2-ol: Similar structure but with a shorter carbon chain.
1-Amino-4,4-dimethylpentan-3-ol: Similar structure but with one less carbon atom.
Uniqueness
1-Amino-4,4-dimethylhexan-3-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical and physical properties. Its combination of a primary amine and a tertiary alcohol makes it particularly versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H19NO |
|---|---|
Poids moléculaire |
145.24 g/mol |
Nom IUPAC |
1-amino-4,4-dimethylhexan-3-ol |
InChI |
InChI=1S/C8H19NO/c1-4-8(2,3)7(10)5-6-9/h7,10H,4-6,9H2,1-3H3 |
Clé InChI |
IYCNFBBVSGFASQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



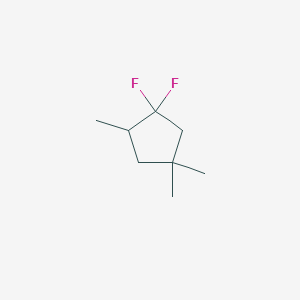

![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)

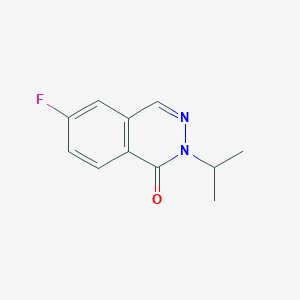
![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)
![[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
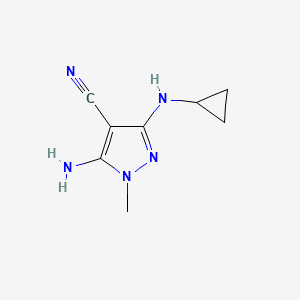

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methoxy-3-methylbutanoic acid](/img/structure/B13221275.png)
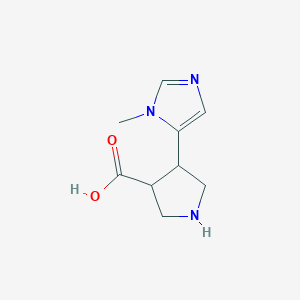

![2-Methyl-1-[4-(propan-2-yl)phenyl]cyclopropan-1-amine](/img/structure/B13221309.png)
